molecular formula C21H25NO4 B11174197 2,3-dihydro-1H-indol-1-yl(3,4,5-triethoxyphenyl)methanone

2,3-dihydro-1H-indol-1-yl(3,4,5-triethoxyphenyl)methanone

Cat. No.: B11174197
M. Wt: 355.4 g/mol
InChI Key: FCXSDWJELDMTRL-UHFFFAOYSA-N
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Description

1-(3,4,5-TRIETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE is a synthetic organic compound characterized by the presence of a triethoxybenzoyl group attached to a dihydroindole moiety

Preparation Methods

The synthesis of 1-(3,4,5-TRIETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4,5-TRIETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

1-(3,4,5-TRIETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4,5-TRIETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE involves its interaction with microtubules, leading to their destabilization. This effect is similar to that of colchicine, where the compound binds to the colchicine binding site on tubulin, preventing polymerization and disrupting cell division . This mechanism makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

1-(3,4,5-TRIETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE can be compared with other compounds such as:

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(3,4,5-triethoxyphenyl)methanone

InChI

InChI=1S/C21H25NO4/c1-4-24-18-13-16(14-19(25-5-2)20(18)26-6-3)21(23)22-12-11-15-9-7-8-10-17(15)22/h7-10,13-14H,4-6,11-12H2,1-3H3

InChI Key

FCXSDWJELDMTRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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